1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one
Description
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a pyridinyl group, making it a unique and versatile molecule in various fields of scientific research.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9(20)14-13(7-11(8-19-14)15(16,17)18)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNDKFHBXPCBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, trifluoromethylpyridine, and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
Chemical Reactions Analysis
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: It is utilized in the production of specialty chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one (CAS No. 882747-80-0) is a synthetic compound that has garnered attention due to its potential biological activities. Its structure incorporates a trifluoromethyl group and a methoxyphenyl moiety, which are known to influence the compound's pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antichlamydial properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H12F3NO2, with a molecular weight of 295.26 g/mol. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound.
Antibacterial Activity
Recent studies have explored the antibacterial potential of this compound against various strains of bacteria. The following table summarizes findings related to its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 μg/mL | |
| Escherichia coli | 32 μg/mL | |
| Proteus mirabilis | 64 μg/mL |
These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The presence of the trifluoromethyl group appears to be crucial for enhancing the antibacterial efficacy.
Antifungal Activity
The antifungal activity of this compound has also been evaluated. While specific data on antifungal activity were not extensively detailed in the available literature, preliminary studies suggest potential effectiveness against common fungal pathogens. Future research could provide clearer insights into its antifungal properties.
Antichlamydial Activity
The compound has shown promising results in inhibiting Chlamydia species. A study indicated that derivatives with similar structural components exhibited significant antichlamydial activity, suggesting that this compound may serve as a lead for developing new treatments against chlamydial infections:
- Mechanism of Action : The mechanism by which this compound exerts its effects involves disruption of chlamydial inclusion bodies in infected cells, leading to reduced replication rates and altered morphology of the pathogens .
Case Studies
A notable case study involved synthesizing several derivatives based on the core structure of this compound. These derivatives were tested for their biological activities:
- Derivatives with Varied Substituents : Modifications in substituents significantly impacted the biological activity. For instance, replacing the trifluoromethyl group with other electron-withdrawing groups resulted in decreased efficacy .
- In Vivo Studies : Further investigations into animal models demonstrated that certain derivatives exhibited reduced toxicity while maintaining effective antibacterial and antichlamydial activities, highlighting their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
